

# Pharmacological profile of CG-707

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CG-707    |           |
| Cat. No.:            | B13441327 | Get Quote |

An In-Depth Technical Guide to the Pharmacological Profile of SSGJ-707 (formerly **CG-707**)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SSGJ-707 is an investigational recombinant humanized bispecific antibody that represents a promising therapeutic approach in oncology. This document provides a comprehensive overview of the pharmacological profile of SSGJ-707, including its mechanism of action, preclinical data, and clinical trial results. The information is intended for researchers, scientists, and professionals involved in drug development. It is important to note that the initial query for "CG-707" appears to be a typographical error, with the correct designation for the molecule being SSGJ-707.

#### **Molecular Profile**

SSGJ-707 is a tetravalent bispecific antibody built on an IgG4 framework. It is designed to simultaneously target two key pathways in tumor progression: the programmed death-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway. Its unique structure allows for two binding domains for PD-1 and two for VEGF, enabling a multifaceted attack on cancer cells.[1]

Preclinical data suggests that SSGJ-707 possesses potent anti-angiogenic activity. A notable characteristic of this molecule is the enhanced binding affinity for PD-1 in the presence of VEGF. Reports from an ASCO poster indicate that this affinity is increased by 100-fold



compared to its parent PD-1 antibody, suggesting a synergistic binding mechanism within the tumor microenvironment where VEGF is often abundant.[2]

#### **Mechanism of Action**

SSGJ-707 exerts its anti-tumor effects through a dual mechanism of action:

- Immune Checkpoint Blockade: By binding to PD-1 on the surface of T-cells, SSGJ-707
  blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells. This
  inhibition of the PD-1/PD-L1 pathway reinvigorates the patient's anti-tumor immune
  response, allowing T-cells to recognize and attack cancer cells more effectively.
- Anti-Angiogenesis: SSGJ-707 simultaneously targets and neutralizes VEGF. VEGF is a
  critical signaling protein that promotes the formation of new blood vessels (angiogenesis),
  which are essential for tumor growth and metastasis. By sequestering VEGF, SSGJ-707
  inhibits the development of the tumor's blood supply, thereby starving it of necessary
  nutrients and oxygen.

This dual-targeting approach is designed to remodel the tumor microenvironment by both enhancing the immune system's ability to fight the cancer and cutting off its lifeline.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Dual mechanism of SSGJ-707 targeting PD-1 and VEGF pathways.

# **Preclinical and Clinical Development**

SSGJ-707 is being investigated in multiple clinical trials, primarily in non-small cell lung cancer (NSCLC), but also in other solid tumors such as metastatic colorectal cancer and gynecological malignancies.[3][4][5] The development is being led by 3SBio and its subsidiaries, with Pfizer recently acquiring exclusive global rights for development and commercialization outside of China.[6]

## **Experimental Protocols**



While detailed, step-by-step preclinical and clinical experimental protocols are not publicly available, the following represents a generalized workflow for the assessment of a bispecific antibody like SSGJ-707.



Click to download full resolution via product page

Caption: Generalized workflow for preclinical in vitro evaluation of SSGJ-707.





Click to download full resolution via product page

Caption: Simplified workflow for a Phase II monotherapy trial of SSGJ-707.

# **Clinical Efficacy and Safety Data**



SSGJ-707 has demonstrated promising efficacy and a manageable safety profile in Phase I and II clinical trials.

# Phase II Monotherapy in First-Line NSCLC (NCT06361927)

Data from a Phase II study in treatment-naive advanced NSCLC patients with PD-L1 expression ≥1% showed significant anti-tumor activity.[7]

| Dose Level                 | Objective Response Rate<br>(ORR) | Disease Control Rate<br>(DCR) |
|----------------------------|----------------------------------|-------------------------------|
| 5 mg/kg Q3W                | 29.6% (8/27)                     | 85.2% (23/27)                 |
| 10 mg/kg Q3W               | 61.8% (21/34)                    | 97.1% (33/34)                 |
| 20 mg/kg Q3W               | 54.5% (6/11)                     | 90.9% (10/11)                 |
| 30 mg/kg Q3W               | 25% (1/4)                        | 75% (3/4)                     |
| Data as of Jan 10, 2025[7] |                                  |                               |

At the 10 mg/kg dose, the ORR was 54.5% in non-squamous and 75% in squamous NSCLC patients.[7] In patients with PD-L1 TPS 1%-49%, the ORR was 57%, and in those with TPS ≥50%, the ORR was 69%.[7] For patients who completed at least two efficacy evaluations at the 10 mg/kg dose, the ORR was 72% and the DCR was 100%.[7]

## **Phase II Combination Therapy in First-Line NSCLC**

In a Phase II trial combining SSGJ-707 with chemotherapy in PD-L1-positive NSCLC patients without EGFR/ALK mutations, the ORR was 70.8% and the DCR was 100%.[3] Another Phase II study in first-line NSCLC with combination therapy yielded an ORR of 81.3% with a 100% DCR.[3]

### **Safety Profile**

Across the clinical trials, SSGJ-707 has shown a manageable safety profile. In the Phase II monotherapy study, treatment-related adverse events (TRAEs) were experienced by 78.3% of patients, with 24.1% experiencing grade ≥3 TRAEs.[7]



| Adverse Event                        | Incidence (All Grades) |  |
|--------------------------------------|------------------------|--|
| Hypercholesterolemia                 | 18.1%                  |  |
| Hypertriglyceridemia                 | 18.1%                  |  |
| Alanine aminotransferase increased   | 15.7%                  |  |
| Aspartate aminotransferase increased | 15.7%                  |  |
| Most common TRAEs[7]                 |                        |  |

Treatment discontinuation due to TRAEs occurred in 6% of patients.[7]

#### Conclusion

SSGJ-707 is a promising investigational bispecific antibody with a dual mechanism of action that targets both the PD-1 immune checkpoint and the VEGF angiogenesis pathway. The preclinical rationale is supported by encouraging clinical data from Phase I and II trials, demonstrating significant anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, particularly NSCLC. Ongoing and future clinical studies will further delineate the therapeutic potential of SSGJ-707 as both a monotherapy and in combination with other anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. docs.publicnow.com [docs.publicnow.com]
- 2. ASCO 2025 3SBio reveals what Pfizer got for its \$1.25bn | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Pfizer secures global rights for 3SBio's SSGJ-707 outside China [worldpharmaceuticals.net]



- 5. Pfizer licenses 3SBio's oncology bispecific antibody, SSGJ-707 for up to \$4.8bn [manufacturingchemist.com]
- 6. pfizer.com [pfizer.com]
- 7. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]
- To cite this document: BenchChem. [Pharmacological profile of CG-707]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441327#pharmacological-profile-of-cg-707]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com